molecular formula C10H14N2O2 B1433671 methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate CAS No. 1803587-95-2

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Cat. No. B1433671
CAS RN: 1803587-95-2
M. Wt: 194.23 g/mol
InChI Key: XXWSKIHMZYFOME-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate” is a chemical compound with the CAS Number: 1803587-95-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is the same as the common name .


Synthesis Analysis

The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The mechanism of this second step involves dehydration, which is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The InChI code for “methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate” is 1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Anti-Inflammatory Applications

The indazole nucleus, which is part of the compound , has been studied for its potential anti-inflammatory effects. Compounds with an indazole base have been synthesized and evaluated for their in vivo anti-inflammatory potential in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These studies are crucial as they contribute to the development of new anti-inflammatory therapies with minimal side effects.

Antimicrobial Activity

Indazole derivatives have also been explored for their antimicrobial properties. The structural diversity of the indazole nucleus allows for the synthesis of compounds that can be potent against a variety of microbial strains. This is particularly important in the era of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .

Anti-Cancer Research

N-phenyl-1H-indazole-1-carboxamides, which share a similar structure with the compound you’re interested in, have been prepared and evaluated for their antiproliferative activities against various tumor cell lines. This research is significant for the development of new chemotherapeutic agents .

Hypoglycemic Activity

Indazole derivatives have been investigated for their potential to act as hypoglycemic agents. This research is vital for the management of diabetes, as it could lead to the development of new medications that help regulate blood sugar levels in patients .

Antihypertensive Effects

The compound has been associated with hypotensive activities, which could be beneficial in the treatment of high blood pressure. Research in this area contributes to cardiovascular health by providing potential new therapeutic options for hypertension .

Safety and Hazards

The safety information available indicates that this compound has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h5-6,8H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWSKIHMZYFOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=NN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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